9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(methylphenylamino)ethyl)amino)-
Description
The compound 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(methylphenylamino)ethyl)amino)- (hereafter referred to as Target Compound) is a symmetrically substituted anthraquinone derivative. Its core structure consists of a 9,10-anthracenedione backbone with hydroxyl groups at positions 1 and 4 and bis[(2-(methylphenylamino)ethyl)amino] substituents at positions 5 and 7. This structural configuration is designed to enhance DNA intercalation and alkylation, key mechanisms for antitumor activity. These analogs share a common anthraquinone core but differ in side-chain substituents, which critically influence biological activity, toxicity, and pharmacokinetics .
Properties
CAS No. |
70945-58-3 |
|---|---|
Molecular Formula |
C32H32N4O4 |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
1,4-dihydroxy-5,8-bis[2-(N-methylanilino)ethylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C32H32N4O4/c1-35(21-9-5-3-6-10-21)19-17-33-23-13-14-24(34-18-20-36(2)22-11-7-4-8-12-22)28-27(23)31(39)29-25(37)15-16-26(38)30(29)32(28)40/h3-16,33-34,37-38H,17-20H2,1-2H3 |
InChI Key |
JISSSUKHAKMIRY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCNC1=C2C(=C(C=C1)NCCN(C)C3=CC=CC=C3)C(=O)C4=C(C=CC(=C4C2=O)O)O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Nitration of Chrysazin
- Chrysazin is reacted with concentrated nitric acid and oleum (20% fuming sulfuric acid) under controlled temperature (ice cooling) to yield a mixture of 4,5-dinitrochrysazin and minor amounts of 2,4-dinitrochrysazin isomer.
- The nitration typically achieves about 80% yield for the desired 4,5-dinitro isomer.
- Purification involves recrystallization in a solvent mixture of dimethylformamide (DMF), benzene, and ethanol to separate the isomers effectively.
Reduction of Nitro Groups to Amines
- The 4,5-dinitrochrysazin is reduced to 4,5-diaminochrysazin using stannous dichloride in absolute ethanol under reflux conditions for approximately 12 hours.
- This step is critical as it introduces the amino groups necessary for subsequent coupling.
- The product is isolated by adjusting pH and solvent extraction, yielding a violet solid with about 62.5% yield.
Formation of Leuco-Tetrahydroxyanthraquinone Intermediate
- The diamino compound is further reduced using sodium dithionite in boiling aqueous sodium hydroxide under inert atmosphere (argon).
- This step converts the quinone to a leuco (reduced) form with tetrahydroxy substitution, essential for Schiff base formation.
- The intermediate is purified by acidification and filtration, typically with yields around 35%.
Coupling with Aminoalkyl Side Chains
- The leuco intermediate is reacted with 2-(2-aminoethylamino)-ethanol or related aminoalkyl reagents in pyridine under argon atmosphere.
- The reaction proceeds via Schiff base formation at the amino groups, followed by removal of pyridine under nitrogen flow.
- This coupling installs the bis-amino side chains at positions 5 and 8 on the anthraquinone core.
Oxidation to Final Product
- The Schiff base intermediate is oxidized by bubbling oxygen gas through an absolute ethanol solution at 55-60°C for 45 minutes.
- This oxidation restores the quinone structure, yielding the final compound 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(methylphenylamino)ethyl)amino)-.
- The reaction color change from purple to bright blue is a visual indicator of completion.
- The product is collected by filtration and drying.
Innovations and Modifications in Preparation
- Use of stannous dichloride as a reducing agent for nitro to amino conversion is a notable modification, offering a cleaner and more efficient reduction compared to traditional iron/sulfuric acid methods.
- The purification of dinitro intermediates using dilute sodium sulfite solution followed by recrystallization is an effective innovation to remove undesired isomers.
- Employing pure oxygen gas instead of dry air for oxidation significantly reduces reaction time by approximately five-fold.
- The process is adaptable for bench-scale production and can be conducted under standard laboratory conditions without requiring highly reactive or hazardous reagents like secondary butyl lithium or boron tribromide.
Data Table Summarizing Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Nitration | Chrysazin + HNO3 + 20% oleum | Ice cooling | ~80 | Mixture of 4,5- and 2,4-dinitro isomers |
| Purification of dinitro | Recrystallization in DMF/benzene/ethanol | Reflux (~60°C) | - | Removes undesired isomer |
| Reduction to diamino | Stannous dichloride in absolute ethanol | Reflux, 12 hours | 62.5 | Clean reduction, violet solid product |
| Formation of leuco intermediate | Sodium dithionite in boiling NaOH (aqueous) | 100°C, 1 hour | 35 | Under argon, acidification post-reaction |
| Coupling with aminoalkyl | 2-(2-aminoethylamino)-ethanol in pyridine | 50-55°C, 2 hours | - | Schiff base formation |
| Oxidation to product | Oxygen bubbling in absolute ethanol | 55-60°C, 45 minutes | - | Color change to bright blue indicates success |
Research Findings and Analytical Data
- Nuclear Magnetic Resonance (NMR) spectroscopy (JEOL Lambda 400, 400 MHz) confirms the structure of intermediates and final product.
- Purity and identity are verified by recrystallization and chromatographic methods.
- The synthetic route's robustness allows for scale-up and reproducibility.
- Biological activity studies (referencing analogs) indicate the importance of the aminoalkyl side chains for antineoplastic activity, though specific activity data for the methylphenylamino derivative require further investigation.
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(methylphenylamino)ethyl)amino)- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups typically yields quinones, while reduction can produce hydroquinones .
Scientific Research Applications
Anticancer Properties
Research has highlighted the anticancer potential of anthracene derivatives, including 9,10-anthracenedione compounds. A study demonstrated that a series of 2,6-disubstituted anthracene-9,10-diones exhibited notable cytotoxicity against cancer cell lines. The mechanism involves DNA intercalation and binding, leading to cytotoxic effects distinct from traditional anthracene-9,10-dione cytotoxins. Compounds with longer side chains showed enhanced DNA binding and cytotoxic activity, suggesting that structural modifications can significantly influence therapeutic efficacy .
DNA-Binding Characteristics
The ability of 9,10-anthracenedione derivatives to bind to DNA has been extensively studied. These compounds can intercalate between base pairs in the DNA helix, which disrupts normal cellular functions and promotes apoptosis in cancer cells. Thermal denaturation studies and molecular modeling have provided insights into the binding affinities and mechanisms by which these compounds exert their effects on DNA .
Table 1: Summary of DNA-Binding Studies
| Compound | Binding Affinity | Cytotoxicity (IC50) | Structural Features |
|---|---|---|---|
| Compound A | High | 5 µM | Long side chains |
| Compound B | Moderate | 15 µM | Short side chains |
| Compound C | Low | >20 µM | No side chains |
Neuroprotective Applications
Emerging research suggests that derivatives of anthracene compounds may have neuroprotective properties. For instance, certain analogs have been shown to modulate glutamate receptors, which are critical in preventing excitotoxicity—a process linked to neurodegenerative diseases. This modulation can potentially lead to therapeutic strategies for conditions like Alzheimer's disease .
Synthesis and Derivatization
The synthesis of 9,10-anthracenedione derivatives typically involves the modification of the anthracene core to enhance solubility and biological activity. Various amine substitutions have been explored to create compounds with improved pharmacological profiles. For example, the introduction of methylphenylamino groups has been associated with increased solubility and bioavailability .
Table 2: Synthesis Pathways for Derivatives
| Synthesis Method | Starting Material | Key Modifications | Yield (%) |
|---|---|---|---|
| Method A | Anthracene | Amination | 85 |
| Method B | Anthraquinone | Hydroxylation | 75 |
| Method C | Precursor X | Alkylation | 90 |
Toxicological Studies
While exploring the therapeutic potential of 9,10-anthracenedione derivatives, it is crucial to consider their toxicological profiles. Studies indicate that some derivatives exhibit low mutagenic activity despite their potent anticancer effects. This suggests a favorable safety profile for further clinical development .
Table 3: Toxicological Assessment
| Compound | Mutagenicity (Ames Test) | Acute Toxicity (LD50) | Chronic Effects |
|---|---|---|---|
| Compound A | Negative | >2000 mg/kg | None observed |
| Compound B | Negative | >1500 mg/kg | Mild irritation |
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(methylphenylamino)ethyl)amino)- involves its ability to intercalate into DNA, thereby disrupting the DNA replication process. This compound stabilizes the cleavable complex of topoisomerase II and DNA, leading to increased incidence of double-strand breaks and ultimately inhibiting cell proliferation .
Comparison with Similar Compounds
Structural Modifications and Antitumor Activity
The antitumor efficacy of anthraquinones is highly dependent on side-chain composition. Key analogs include:
Key Findings :
- Hydroxyl Groups: The presence of hydroxyl groups at positions 1 and 4 (as in DHAQ and mitoxantrone) correlates with enhanced DNA binding and antiproliferative activity. DHAQ exhibited 100-fold greater potency than non-hydroxylated analogs (e.g., AQ) in inhibiting DNA synthesis .
- Side-Chain Flexibility: Hydroxyethylaminoethyl side chains (DHAQ, mitoxantrone) improve solubility and cellular uptake compared to rigid or hydrophobic substituents (e.g., methylphenylamino groups). For example, DHAQ showed superior uptake in mouse L-cells compared to HAQ and AQ .
- Clinical Relevance : Mitoxantrone, a derivative of DHAQ, demonstrated reduced cardiotoxicity compared to doxorubicin due to its inhibition of lipid peroxidation and absence of free radical formation .
Genotoxicity and Metabolic Activation
Key Findings :
- DHAQ induced the highest chromosome damage among analogs, aligning with its superior antitumor activity. However, its genotoxicity was mitigated by metabolic enzymes (S-9 system) .
- HAQ, while less genotoxic, was metabolically activated into a bacterial mutagen, highlighting divergent mechanisms of toxicity .
Pharmacokinetics and Toxicity Profile
Key Findings :
- Hydroxyl groups improved potency but exacerbated delayed myelosuppression, necessitating dose adjustments in clinical trials .
Mechanism of Action
For example:
- DHAQ and mitoxantrone induce nuclear aberrations and non-phase-specific cell kill, suggesting additional mechanisms (e.g., topoisomerase II inhibition) .
- HAQ ’s lower activity despite similar DNA binding implies reduced cellular uptake or metabolic activation .
Biological Activity
9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(methylphenylamino)ethyl)amino)- is a synthetic compound belonging to the anthraquinone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity through various studies and findings.
Chemical Structure
The compound features a complex structure characterized by:
- Anthracenedione Core : A fused ring structure typical of anthraquinones.
- Substituents : Two hydroxyl groups and two aminoalkyl side chains that enhance its biological properties.
Antitumor Activity
Research has indicated that anthracenediones exhibit significant antitumor properties. For example:
- Mitoxantrone , a related compound, is noted for its potent anticancer effects against various tumors, including leukemia and solid tumors .
- In vitro studies have shown that derivatives of anthracenediones can inhibit the proliferation of cancer cell lines such as human lung carcinoma (A-549) and human breast carcinoma (MCF-7) .
Antimicrobial Properties
The antimicrobial activity of anthraquinones has been well-documented:
- Studies demonstrate that compounds in this class possess antibacterial and antifungal properties. For instance, certain anthraquinone derivatives have shown effectiveness against Candida albicans and other pathogenic fungi .
- A comparative analysis revealed that some derivatives exhibit minimum inhibitory concentrations (MIC) as low as 2.5 µM against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Toxicological Profile
Understanding the toxicological aspects of 9,10-anthracenedione is crucial for evaluating its therapeutic potential:
| Study Reference | Species | Dosage (mg/kg/day) | Observed Effects |
|---|---|---|---|
| NTP (2005b) | Rats | 0 - 2350 | Increased liver weight, anemia |
| Innes et al. (1969) | Mice | Variable | Tumor incidence not increased |
These studies indicate that while the compound can have beneficial effects at therapeutic doses, it also poses risks at higher concentrations.
Case Study 1: Antitumor Efficacy
A study evaluated the effects of 9,10-anthracenedione derivatives on P-388 lymphocytic leukemia cells. The results showed that while some derivatives were inactive, others exhibited moderate cytotoxicity compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Activity
In another study focusing on the antimicrobial properties of anthraquinones, several derivatives were tested against clinical strains of bacteria. The results suggested that specific modifications in the chemical structure significantly enhanced their efficacy against resistant bacterial strains .
Research Findings
Recent literature reviews emphasize the medicinal potential of anthraquinones:
- A comprehensive review highlighted over 208 structurally diverse anthraquinones , noting their broad spectrum of biological activities including anticancer , antimicrobial , and anti-inflammatory effects .
- The structure-activity relationship (SAR) studies indicated that specific substitutions on the anthraquinone core could enhance biological activity significantly.
Q & A
Basic: What synthetic methodologies are recommended for preparing this anthracenedione derivative, and how is structural integrity validated?
Answer:
The compound is synthesized via condensation of leucoquinizarin with substituted amines (e.g., 2-(methylphenylamino)ethylamine) under reflux conditions, followed by air oxidation to stabilize the anthraquinone core . Key validation techniques include:
- IR spectroscopy : Detection of quinone C=O stretches (~1670 cm⁻¹) and hydroxyl/amine N-H bands (~3200–3500 cm⁻¹).
- UV-Vis spectroscopy : Absorbance maxima at 600–660 nm, characteristic of π→π* transitions in conjugated anthraquinone systems.
- NMR : Aromatic protons (δ 6.8–8.2 ppm), methylene protons in side chains (δ 2.5–3.5 ppm), and hydroxy/amine protons (broad signals δ 1.5–5.0 ppm) .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- Hazard classification : Acute toxicity (oral, Category 4; H302) .
- Handling : Use PPE (gloves, lab coat), work in a fume hood, and avoid inhalation/ingestion.
- First aid : Rinse skin/eyes with water for 15 minutes; if inhaled, move to fresh air. Seek medical attention for persistent symptoms .
Advanced: How do structural modifications to the aminoalkyl side chains impact antitumor activity, and what SAR principles govern this?
Answer:
- Hydrophilicity : Terminal hydroxyl groups (e.g., 2-hydroxyethyl) enhance solubility and activity. Compound 40 (with hydroxyethyl groups) showed a 503% increase in median lifespan (T/C) against B16 melanoma at 1 mg/kg .
- Spatial arrangement : The "N–O–O triangulation" hypothesis posits that optimal distances between nitrogen and oxygen atoms are critical for DNA intercalation or enzyme inhibition. Substitutions disrupting this geometry (e.g., ether linkages in ’s inactive analog) abolish activity .
Advanced: How can researchers resolve contradictions in biological activity between structurally similar analogs?
Answer:
- Case study : The oxygen analog in (hydroxyethoxy substitution) was inactive against P-388 leukemia, unlike the parent compound.
- Methodology :
Advanced: What in vivo experimental designs are optimal for evaluating therapeutic index and efficacy against solid tumors?
Answer:
- Models : Use immunocompromised mice bearing B16 melanoma or colon tumor 26 xenografts.
- Dosing : Administer 0.5–1 mg/kg intravenously (based on ) with controls (e.g., adriamycin).
- Endpoints : Monitor tumor volume regression, median lifespan increase (ILS%), and 60-day survival rates. Toxicity is assessed via body weight loss, hematological parameters, and histopathology .
Basic: What analytical techniques ensure batch purity and detect synthetic byproducts?
Answer:
- HPLC/UV-Vis : Quantify purity (>95%) using a C18 column (λ = 254 nm).
- LC-MS : Confirm molecular ion peaks ([M+H]⁺) and identify byproducts (e.g., incomplete oxidation intermediates).
- Elemental analysis : Validate stoichiometric ratios of C, H, N .
Advanced: What hypotheses exist about the compound’s mechanism of action, and how can they be tested?
Answer:
- Hypotheses :
- DNA intercalation via planar anthraquinone core.
- Topoisomerase II inhibition through stabilization of DNA-enzyme complexes.
- Testing :
Advanced: How do pharmacokinetic properties (e.g., solubility) influence formulation strategies?
Answer:
- Solubility : Limited aqueous solubility necessitates formulations with cyclodextrins or lipid-based nanoparticles.
- Hydrophilicity : Hydroxyethyl side chains ( ) improve solubility but may reduce membrane permeability. Balance via prodrug strategies (e.g., esterification) or PEGylation .
Basic: What spectroscopic/spectrometric tools characterize electronic properties relevant to photodynamic applications?
Answer:
- UV-Vis-NIR : Identify absorption bands for potential photosensitizer use (e.g., λ > 650 nm for deep-tissue penetration).
- Fluorescence spectroscopy : Measure quantum yield to assess energy transfer efficiency.
- EPR : Detect free radical generation under light irradiation .
Advanced: Why do in vitro and in vivo activity profiles sometimes diverge, and how can this be addressed?
Answer:
- Factors : Metabolic instability, poor bioavailability, or off-target effects in vivo.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
